molecular formula C21H29N5O3S B11246260 1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane

1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane

Cat. No.: B11246260
M. Wt: 431.6 g/mol
InChI Key: CLEANOKYUGGTLR-UHFFFAOYSA-N
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Description

1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridazinone core, a piperazine ring, and a methoxybenzenesulfonyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the pyridazinone core with the methoxybenzenesulfonyl-piperazine moiety, which contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C21H29N5O3S

Molecular Weight

431.6 g/mol

IUPAC Name

1-[6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

InChI

InChI=1S/C21H29N5O3S/c1-29-18-6-8-19(9-7-18)30(27,28)26-16-14-25(15-17-26)21-11-10-20(22-23-21)24-12-4-2-3-5-13-24/h6-11H,2-5,12-17H2,1H3

InChI Key

CLEANOKYUGGTLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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